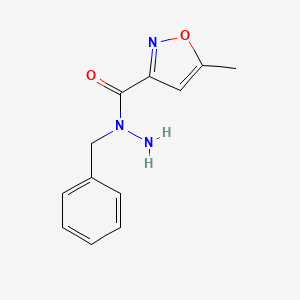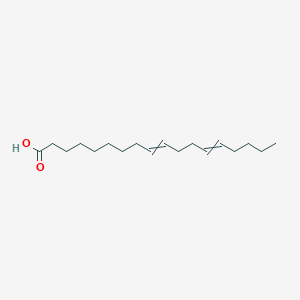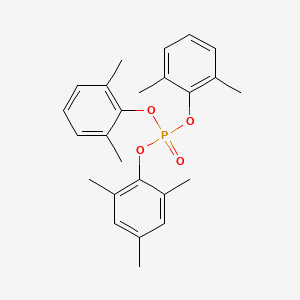
2-Chloro-5-dodecylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-dodecylbenzene-1,4-diol is a chemical compound with the molecular formula C18H29ClO2. It is a derivative of benzene, featuring a chloro group at the second position and a dodecyl group at the fifth position, along with two hydroxyl groups at the first and fourth positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-dodecylbenzene-1,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,4-dihydroxybenzene.
Alkylation: The dodecyl group is introduced at the fifth position through Friedel-Crafts alkylation using dodecyl chloride (C12H25Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Bulk Chlorination: Large-scale chlorination using industrial-grade chlorinating agents.
Continuous Alkylation: Continuous flow reactors for the Friedel-Crafts alkylation to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-dodecylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in anhydrous conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 5-dodecylbenzene-1,4-diol.
Substitution: Formation of 2-substituted-5-dodecylbenzene-1,4-diol derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-dodecylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-dodecylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The dodecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-decylbenzene-1,4-diol: Similar structure but with a shorter alkyl chain.
2-Chloro-5-tetradecylbenzene-1,4-diol: Similar structure but with a longer alkyl chain.
2-Bromo-5-dodecylbenzene-1,4-diol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-5-dodecylbenzene-1,4-diol is unique due to its specific combination of functional groups and alkyl chain length. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
71656-21-8 |
|---|---|
Fórmula molecular |
C18H29ClO2 |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
2-chloro-5-dodecylbenzene-1,4-diol |
InChI |
InChI=1S/C18H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-18(21)16(19)14-17(15)20/h13-14,20-21H,2-12H2,1H3 |
Clave InChI |
RPLZABPTIRAIOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphane](/img/structure/B14459667.png)
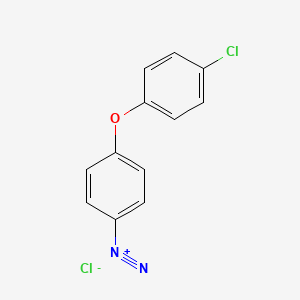
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
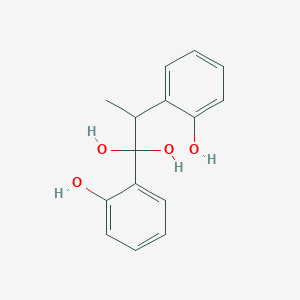
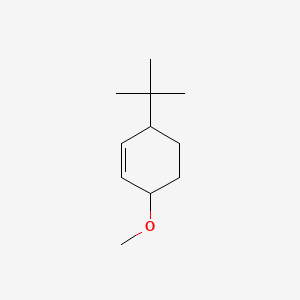
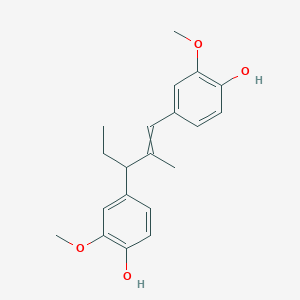

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
